2-{[3-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide is an organic compound that features a pyridine ring substituted with a 4-chlorophenyl group and a hydrazine-1-carbothioamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide typically involves the condensation of 3-(4-chlorophenyl)pyridine-2-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazine moiety to hydrazide or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazide or amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential therapeutic agent for treating infections and cancer.
Mechanism of Action
The mechanism of action of 2-{[3-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, contributing to its antimicrobial or antitumor properties.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylhydrazine: Shares the hydrazine moiety but lacks the pyridine ring.
Pyridine-2-carbaldehyde: Contains the pyridine ring but lacks the hydrazine and thioamide groups.
Thiosemicarbazide: Contains the thioamide group but lacks the pyridine and chlorophenyl groups.
Uniqueness
2-{[3-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide is unique due to its combination of a pyridine ring, a 4-chlorophenyl group, and a hydrazine-1-carbothioamide moiety
Properties
CAS No. |
61704-31-2 |
---|---|
Molecular Formula |
C13H11ClN4S |
Molecular Weight |
290.77 g/mol |
IUPAC Name |
[[3-(4-chlorophenyl)pyridin-2-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C13H11ClN4S/c14-10-5-3-9(4-6-10)11-2-1-7-16-12(11)8-17-18-13(15)19/h1-8H,(H3,15,18,19) |
InChI Key |
QJTCGDSSWCGIPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C=NNC(=S)N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.